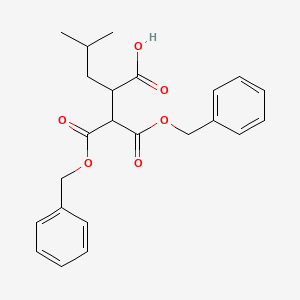

1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester (9CI)

描述

属性

IUPAC Name |

2-[1,3-dioxo-1,3-bis(phenylmethoxy)propan-2-yl]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O6/c1-16(2)13-19(21(24)25)20(22(26)28-14-17-9-5-3-6-10-17)23(27)29-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIKOYYFZGXXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester typically involves multi-step organic reactions. One common method includes the esterification of 1,1,2-Pentanetricarboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

化学反应分析

Types of Reactions

1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1,1,2-Pentanetricarboxylic acid derivatives.

Reduction: Formation of 1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) alcohol.

Substitution: Formation of substituted esters or amides.

科学研究应用

1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with various enzymes or receptors. The phenylmethyl groups may also play a role in stabilizing interactions with target molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of compounds with analogous esterified carboxylic acid backbones or substituents is presented below:

Table 1: Comparative Overview of Key Compounds

Key Differences and Implications

Functional Group Diversity: The target compound features benzyl esters, which enhance lipophilicity compared to the brominated aryl esters in ’s compound. This may improve solubility in organic solvents .

This contrasts with the bulky tert-butyldimethylsilyl group in ’s compound, which is often used to protect hydroxyl groups in organic synthesis . The bromine atoms in ’s compound confer flame-retardant properties but raise environmental and regulatory concerns compared to the halogen-free target compound .

Molecular Weight and Complexity :

Commercial and Industrial Relevance

- Target Compound: No specific applications are mentioned in the evidence, but its high purity and availability suggest use in research or fine chemical synthesis .

- Brominated Propanetricarboxylic Acid Ester () : Likely employed in flame retardants due to bromine content, though regulatory restrictions may limit its use .

- Silyl-Protected Pentanoic Acid (): Potential use in peptide synthesis or as a protected intermediate in pharmaceuticals .

Notes and Limitations

Application Speculation : Uses for some compounds are inferred based on structural features rather than explicit evidence.

Regulatory Considerations : Brominated compounds (e.g., ) face stricter regulations compared to halogen-free analogs like the target compound.

生物活性

1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester (9CI), also known by its CAS number 165172-57-6, is a complex organic compound with significant biological activity. Its structure comprises multiple carboxylic acid groups and phenylmethyl substituents, which contribute to its interaction with biological systems. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C23H27O6

- Molecular Weight : 399.45688 g/mol

- LogP : 3.8363 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 10

The biological activity of 1,1,2-Pentanetricarboxylic acid (9CI) is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting the metabolism of drugs and endogenous compounds .

Pharmacological Effects

The compound has been studied for various pharmacological effects:

- Anti-inflammatory Effects : Some studies suggest that derivatives of pentanetricarboxylic acids can reduce inflammation markers in vitro and in vivo models .

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against specific bacterial strains .

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that similar esters showed significant antioxidant activity in cellular models. The study utilized a range of assays to quantify the inhibition of lipid peroxidation and the scavenging of reactive oxygen species (ROS). Results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy.

Anti-inflammatory Research

In a controlled experiment involving murine models of inflammation, compounds analogous to 9CI were administered. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in treating inflammatory diseases.

Comparative Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 1,1,2-Pentanetricarboxylic Acid | Moderate | Significant | Low |

| Related Ester Derivative A | High | Moderate | Moderate |

| Related Ester Derivative B | Low | Significant | High |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1,2-pentanetricarboxylic acid derivatives with benzyl ester protections?

- Methodological Answer : Synthesis typically involves sequential esterification of the tricarboxylic acid core. Benzyl ester protections are introduced using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or DIPEA) under anhydrous conditions. Due to steric hindrance from the 4-methyl group, regioselective protection may require controlled stoichiometry and monitoring via TLC or HPLC . For purification, column chromatography with gradients of ethyl acetate/hexane is recommended. Stability during synthesis should be monitored, as esters may hydrolyze under acidic or basic conditions.

Q. How can researchers ensure compound purity and structural fidelity during characterization?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Look for characteristic signals: benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and ester carbonyls (δ 165–175 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of benzyl groups at m/z 91).

- HPLC/GC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to minimize decomposition .

- Disposal : Follow hazardous waste regulations; neutralize with alkaline hydrolysis (NaOH/EtOH) before disposal.

Advanced Research Questions

Q. How does the steric and electronic environment of the 4-methyl group influence reactivity in multi-step syntheses?

- Methodological Answer : The 4-methyl group introduces steric hindrance, which can slow nucleophilic attacks at the adjacent ester carbonyl. Computational modeling (e.g., DFT) can predict regioselectivity in reactions like transesterification or hydrolysis. Experimentally, kinetic studies under varying temperatures (25–60°C) and solvents (THF vs. DMF) can elucidate steric effects. Compare reaction rates with analogous non-methylated derivatives to isolate electronic contributions.

Q. What strategies resolve contradictions in spectroscopic data for degradation products?

- Methodological Answer : If degradation studies (e.g., under UV light or heat) yield ambiguous NMR/IR results:

- Isolation : Use preparative TLC or flash chromatography to separate degradation products.

- Advanced Spectrometry : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. LC-MS/MS can identify low-abundance fragments.

- Cross-Validation : Compare data with synthesized reference standards of suspected degradation byproducts (e.g., hydrolyzed carboxylic acids).

Q. How can this compound serve as a building block in polymer or coordination chemistry?

- Methodological Answer :

- Polymerization : Explore polycondensation reactions with diols/diamines to form polyesters or polyamides. Monitor molecular weight via GPC and thermal stability via DSC/TGA.

- Coordination Chemistry : Test metal-binding capacity (e.g., with transition metals like Fe³⁺ or Cu²⁺) using UV-Vis titration and X-ray crystallography. The tricarboxylate core may act as a tridentate ligand.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。